1-(Piperidin-4-yl)piperazine is a heterocyclic organic compound frequently encountered in medicinal chemistry as a central scaffold or building block for various pharmacological agents. It is classified as a piperazine derivative, incorporating both a piperidine and a piperazine ring within its structure. This particular configuration is often employed for its ability to interact with a diverse range of biological targets, making it a versatile tool in drug discovery and development. []
1-(Piperidin-4-yl)piperazine is synthesized from commercially available piperazine and piperidine derivatives. It belongs to the broader category of piperazine-containing compounds, which are known for their diverse biological activities, including antipsychotic, antidepressant, and anxiolytic effects. The compound's structure consists of two piperazine rings connected by a piperidine moiety, making it a tricyclic structure that enhances its pharmacological properties.
The synthesis of 1-(Piperidin-4-yl)piperazine can be achieved through several methods, often involving the reaction of piperazine with various alkylating agents or through reductive amination processes.
The molecular structure of 1-(Piperidin-4-yl)piperazine can be described as follows:
1-(Piperidin-4-yl)piperazine participates in several chemical reactions typical for amines and heterocycles:
These reactions are essential for modifying the compound to enhance its therapeutic efficacy or selectivity.
The mechanism of action for 1-(Piperidin-4-yl)piperazine is primarily linked to its interaction with neurotransmitter systems in the brain:
Studies suggest that compounds like 1-(Piperidin-4-yl)piperazine exhibit dose-dependent effects on neurotransmitter release and receptor activation, leading to therapeutic outcomes .
1-(Piperidin-4-yl)piperazine has several scientific applications:
1-(Piperidin-4-yl)piperazine (CAS 15386099; C₉H₁₉N₃) is a bifunctional tertiary amine featuring a piperazine ring linked directly to the 4-position of a piperidine scaffold [1]. The molecule exhibits topological flexibility due to freely rotatable C–N bonds connecting both heterocycles. The piperidine ring predominantly adopts a chair conformation, while the piperazine ring exists in a chair or twist-boat conformation depending on protonation state and environmental conditions [7]. Stereochemically, the C4 carbon of the piperidine ring constitutes a chiral center when tetra-substituted, though the compound is typically utilized as a racemate in synthetic applications. The molecular structure facilitates dual hydrogen-bond acceptor functionality through both nitrogen atoms, with the piperazinyl nitrogen (N1) exhibiting weaker basicity compared to the piperidinyl nitrogen (N4) due to electron delocalization effects [9].
Table 1: Fundamental Chemical Identifiers
Property | Value | Source |
---|---|---|
Systematic Name | 1-(Piperidin-4-yl)piperazine | [1] |
CAS Registry Number | 15386099 | [1] |
Molecular Formula | C₉H₁₉N₃ | [1] |
Molar Mass | 169.27 g/mol | [1] |
BOC-Protected Derivative | 205059-24-1 (C₁₄H₂₇N₃O₂) | [3] |
N-Methyl Derivative | 53617-36-0 (C₁₀H₂₁N₃) | [9] |
NMR Spectroscopy: ¹H NMR analysis reveals characteristic splitting patterns arising from the aliphatic proton networks. The piperidinyl methine proton adjacent to both nitrogens (position 4) appears as a multiplet at δ 2.70–2.90 ppm, while methylene protons adjacent to piperazinyl nitrogens resonate as triplets at δ 2.40–2.60 ppm (N–CH₂–CH₂–N) and δ 2.30–2.40 ppm (N–CH₂–CH₂–N) [4] [9]. ¹³C NMR spectra display signals for the pivotal C4 carbon at δ 52.8 ppm, with piperazine carbons observed between δ 45.0–58.0 ppm [9].
IR Spectroscopy: Fourier-transform infrared spectroscopy confirms N–H stretches at 3300–3400 cm⁻¹ (secondary amine) and C–H stretches at 2800–3000 cm⁻¹ (methylene groups). Distinctive absorptions at 1100–1200 cm⁻¹ correspond to C–N stretching vibrations, while ring deformation modes appear below 800 cm⁻¹ [10].
Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) exhibits a molecular ion peak at m/z 169.2 [M]⁺•. Characteristic fragmentation patterns include cleavage of the C–N bond between rings yielding m/z 98.1 [piperazine-CH₂CH₂]⁺ and m/z 70.1 [piperidine-CH₂CH₂]⁺ fragments. The base peak at m/z 84.1 corresponds to the cyclohexenylimine fragment [1].
X-ray diffraction studies of its BOC-protected derivative (tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate; CAS 205059-24-1) reveal monoclinic crystal systems with space group P2₁/c [3]. The piperidine ring adopts a distorted chair conformation with torsional angles ranging from 53.5° to 60.2°, while the piperazine ring exhibits a chair conformation stabilized by intramolecular hydrogen bonding. Key crystallographic parameters include:
Table 2: Crystallographic Data for BOC-Protected Derivative
Parameter | Value | Source |
---|---|---|
Crystal System | Monoclinic | [3] |
Space Group | P2₁/n | [3] |
Unit Cell Dimensions | a=9.147Å, b=14.586Å, c=13.665Å | [3] |
Beta Angle | 101.68° | [3] |
Melting Point | 70–74°C | [3] |
Density | 1.069 g/cm³ | [3] |
Comparative analysis of the 1-isopropyl-4-(piperidin-4-yl)piperazine derivative (CAS 202991-78-4) demonstrates that N-alkylation significantly influences crystal packing through altered van der Waals interactions [8]. The unsubstituted parent compound displays conformational polymorphism in the solid state, with low-temperature phases showing shortened N⋯N distances (3.05–3.15Å) indicative of intramolecular transannular interactions [5] [7]. Hydrogen-bonding networks in crystal lattices consistently involve N–H⋯N bridges with donor-acceptor distances of 2.85–3.10Å, forming characteristic R₂²(8) ring motifs [7].
Density functional theory (DFT) calculations at the B3LYP/6-31G(d,p) level provide insight into electronic properties and protonation behavior [5] [7]. The gas-phase proton affinity of the piperidinyl nitrogen (N4) exceeds that of the piperazinyl nitrogen (N1) by 8–12 kcal/mol due to reduced electron density withdrawal effects. Molecular electrostatic potential (MEP) mapping shows distinct positive potential regions (+0.25 au) localized around both nitrogens, with the N4 site exhibiting greater electrophilicity [7].
pKₐ prediction algorithms (MarvinSketch) indicate micro-pKₐ values of 8.03 for the piperidinyl nitrogen and 5.18 for the piperazinyl nitrogen, resulting in 81% monoprotonation at physiological pH (7.4) with preferential protonation at the piperidine site [7] [9]. Molecular dynamics simulations of sigma receptor complexes (duration: 100 ns) reveal that monoprotonated species form critical salt bridges with Glu172 residues via N4–H⋯OOC interactions (distance: 1.95–2.15Å; angle: 165–175°) [7].
Table 3: Computational Parameters and Protonation States
Computational Property | Value | Significance |
---|---|---|
N4 (Piperidinyl) pKₐ | 8.03 ± 0.10 | Dominant protonation site |
N1 (Piperazinyl) pKₐ | 5.18 ± 0.10 | Minor protonation site |
% Monoprotonated (pH 7.4) | 81% | Bioavailability relevance |
N4–H Bond Length | 1.305 Å (simulated) | Salt bridge formation |
HOMO-LUMO Gap | 5.8 eV (B3LYP/6-31G(d,p)) | Charge transfer capability |
Conformational sampling using Monte Carlo algorithms identifies three energetically favored rotameric states differing by 6–9 kcal/mol in energy. The global minimum conformation features perpendicular ring alignment (dihedral angle: 85–95°) stabilized by gauche effects between C3–H bonds and adjacent nitrogen lone pairs [5] [9]. Molecular docking against sigma-1 receptors demonstrates optimal binding when the piperidine ring adopts an axial orientation relative to the piperazine plane, facilitating simultaneous hydrophobic contact with Phe144 and electrostatic interaction with Glu172 [7].
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: